molecular formula C14H17NO B1294533 1-(4-Methoxyphenyl)cyclohexanecarbonitrile CAS No. 36263-51-1

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Cat. No. B1294533
CAS RN: 36263-51-1
M. Wt: 215.29 g/mol
InChI Key: YQXUSXSQFVWPRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a compound that is part of a broader class of organic molecules where a methoxyphenyl group is attached to a cyclohexane ring. The presence of the methoxy group can influence the physical and chemical properties of the compound, as well as its reactivity and potential applications in various fields such as materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a methoxyphenyl precursor with a cyclohexane derivative. For instance, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was synthesized by acetylation of the hydroxy group of a cyclohexanol derivative, which in turn was formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone . Similarly, other related compounds have been synthesized through reactions involving methoxyphenyl-substituted cyclohexanes, such as the Wagner-Meerwein rearrangement and Ritter reaction .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a cyclohexane ring, which in the case of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, adopts a chair conformation. This conformation is a common and stable feature of cyclohexane derivatives. The structure of such compounds has been investigated using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the presence of intermolecular interactions such as hydrogen bonds .

Chemical Reactions Analysis

The reactivity of methoxyphenyl-substituted cyclohexanes can vary depending on the conditions employed. For example, the 1,3-bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical exhibits divergent reactivity, forming different products when generated by photoinduced electron transfer compared to when generated using a one-electron oxidant . This highlights the importance of the experimental conditions on the outcome of the reactions involving these compounds.

Physical and Chemical Properties Analysis

The introduction of methoxy groups into cyclohexane-based compounds can significantly alter their physical and chemical properties. For instance, methoxy-substituted derivatives of 1,1-bis(4-aminophenyl)cyclohexane show lower ionization potentials and higher hole drift mobilities compared to their non-substituted counterparts. These properties are crucial for applications in electronic and optoelectronic devices. Theoretical calculations, such as those based on density functional methods (DFT), help in understanding the structure-property relationships and the role of methoxy groups in these compounds .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : The compound 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and its derivatives have been synthesized and characterized for their structural properties. For instance, Mantelingu et al. (2007) synthesized a related compound by acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, characterized it spectroscopically, and analyzed its structure using X-ray crystallography (Mantelingu et al., 2007).

  • Crystallography Studies : Investigations into the crystal structures of compounds related to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile have revealed detailed insights into their molecular conformations. For example, Chelli et al. (2016) studied the crystal structure of a related compound, noting the positions of various substituents and the conformation of the cyclohexane ring (Chelli et al., 2016).

Photochemical and Electron Transfer Reactions

  • Photochemical Reactions : Kojima et al. (1987) explored the photoexcitation of charge-transfer pairs of 1-arylcyclohexenes, including compounds similar to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, leading to various products through photoinduced electron transfer (Kojima et al., 1987).

  • Electron Transfer Conditions : The study by Ikeda et al. (2001) revealed that the reactivity of 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, related to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, changes based on electron-transfer conditions, demonstrating divergent reactivity (Ikeda et al., 2001).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, wear appropriate protective equipment (P261, P280, P301+P312, P302+P352, P305+P351+P338) .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXUSXSQFVWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189802
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

CAS RN

36263-51-1
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-methoxyphenyl)cyclohexanecarbonitrile
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Record name 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

To a solution of 4-methoxyphenylacetonitrile (E1) (1.002 g, 6.8 mmol) and 1,5-dibromopentane (1.886 g, 8.2 mmol) in dry dimethylformamide (15 ml) at ice bath temperature slowly (ca. 2-3 minutes) a 60% suspension of NaH in mineral oil (0.579 g, 14.4 mmol) was added. The obtained reaction mixture was stirred for 15 minutes at ice bath temperature and for 1.5 hours at room temperature, then the contents were poured into benzene (75 ml). The mixture was successively washed with water (3×75 ml), brine (25 ml), and dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silicagel (50 g) with petroleum ether-ethyl acetate (5:1) as eluent to give the title compound (0.924 g, 63%) as a white solid. 1H NMR (CDCl3, HMDSO) δ: 1.00-2.28 (10H, m); 3.81 (3H, s); 6.90 (2H, d, J=9.0 Hz); 7.40 (2H, d, J=9.0 Hz).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.886 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.579 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RJ Mycka, S Duez, S Bernhardt… - The Journal of …, 2012 - ACS Publications
Deprotonating substituted cyclohexanecarbonitriles with TMPZnCl·LiCl affords zincated nitriles that diastereoselectively couple with aryl bromides in the presence of catalytic Pd(OAc) 2 …
Number of citations: 16 pubs.acs.org
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org
AA Waman, P Bohra, A Sounderarajan - Industrial Crops and Products, 2018 - Elsevier
Curcuma mangga is a medicinally important species grown in tropical Asian nations and is known to yield rhizomes that are source of curcumin and essential oil. This species has been …
Number of citations: 9 www.sciencedirect.com

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